molecular formula C13H22ClNO B4536365 2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride

2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride

Cat. No. B4536365
M. Wt: 243.77 g/mol
InChI Key: ROFCSCALQZOXOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride involves various chemical reactions, including the use of phase-transfer catalysts and conditions that optimize yield and purity. For instance, Jia Yun-hong (2010) explored the synthesis of 2-methyl-2-phenyl-propan-1-ol using 2-chloromethyl-2-phenylpropane and sodium hydroxide in the presence of tetrabutylammonium bromide, achieving a 68.7% yield under optimized conditions (Jia Yun-hong, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods. For example, spectroscopic characterization and crystal structures of cathinone derivatives have been performed, providing insights into their molecular configurations and structural details through techniques like NMR spectroscopy and X-ray crystallography (P. Kuś et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride and its analogs include transformations under various conditions, catalysis, and interactions with other chemical entities. For instance, transformations of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline have been studied, highlighting the influence of catalysts and reaction conditions on product selectivity and yield (Heidi Bernas et al., 2015).

properties

IUPAC Name

2-methyl-2-(2-phenylpropylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-11(9-14-13(2,3)10-15)12-7-5-4-6-8-12;/h4-8,11,14-15H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCSCALQZOXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)(C)CO)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[(2-phenylpropyl)amino]propan-1-OL hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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